2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol
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Overview
Description
2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol is a chemical compound with the molecular formula C15H24O2. It is known for its unique structure, which includes two tert-butyl groups and a hydroxymethyl group attached to a cyclohexanol ring. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol typically involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to prevent side reactions and ensure the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Formation of 2,6-Di-tert-butyl-4-(carboxymethyl)cyclohexan-1-ol.
Reduction: Formation of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Scientific Research Applications
2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol is widely used in scientific research due to its stability and reactivity. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Used as an additive in lubricants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with specific pathways involved in cellular signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): Known for its antioxidant properties and used as a food preservative.
2,6-Di-tert-butyl-4-hydroxymethylphenol: Similar structure but with a phenol ring instead of a cyclohexanol ring.
Uniqueness
2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol is unique due to its cyclohexanol ring structure, which imparts different chemical and physical properties compared to similar compounds with phenol rings. This uniqueness makes it valuable in specific applications where stability and reactivity are crucial.
Properties
IUPAC Name |
2,6-ditert-butyl-4-(hydroxymethyl)cyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h10-13,16-17H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VREGOEIAMPPLQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CC(C1O)C(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729275 |
Source
|
Record name | 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651043-18-4 |
Source
|
Record name | 2,6-Di-tert-butyl-4-(hydroxymethyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10729275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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